molecular formula C21H22N2O4 B2686767 Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251596-07-2

Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2686767
CAS No.: 1251596-07-2
M. Wt: 366.417
InChI Key: CIIKSDUTFMWKFF-UHFFFAOYSA-N
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Description

Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline-based derivative characterized by a 2-methoxybenzylamino substituent at position 4, a methyl group at position 8, and an ethyl ester at position 3 of the quinoline scaffold. Its molecular formula is C₂₁H₂₁N₂O₄, with a molecular weight of 365.41 g/mol.

The synthesis of such derivatives typically involves condensation reactions between substituted anilines and tricarbonyl compounds, followed by functionalization via nucleophilic substitution or coupling reactions. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (a structural precursor) is synthesized from isatoic anhydride and diethyl malonate in dimethylformamide (DMF) . Subsequent modifications, such as introducing the 2-methoxybenzylamino group, likely involve hydrazine intermediates or palladium-catalyzed cross-coupling reactions .

Properties

CAS No.

1251596-07-2

Molecular Formula

C21H22N2O4

Molecular Weight

366.417

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-9-5-6-11-16(14)26-3)15-10-7-8-13(2)18(15)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

CIIKSDUTFMWKFF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Methoxybenzylamino Group: The methoxybenzylamino group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with 2-methoxybenzylamine under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The methoxybenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups that can be further modified for specific applications.

Scientific Research Applications

Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxybenzylamino group enhances its binding affinity and specificity, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 8-methyl, 4-(2-methoxybenzylamino) C₂₁H₂₁N₂O₄ 365.41 Electron-donating methoxy group enhances solubility; methyl at C8 may influence steric interactions .
Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 8-methyl, 4-(4-chlorobenzylamino) C₂₀H₁₈ClN₂O₃ 376.83 Chlorine substituent increases lipophilicity and potential bioactivity .
Ethyl 7-chloro-4-((4-(methylsulfanyl)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate 7-chloro, 4-(4-methylsulfanylbenzylamino) C₂₀H₁₉ClN₂O₃S 402.89 Methylsulfanyl group may enhance metabolic stability; chlorine at C7 alters electronic properties .
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-hydroxy C₁₂H₁₁NO₄ 233.22 Lacks amino substitution; hydroxyl group at C4 limits reactivity compared to benzylamino derivatives .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8-bromo, 4-hydroxy C₁₂H₁₀BrNO₃ 296.12 Bromine at C8 increases molecular weight and potential halogen bonding interactions .

Pharmacological and Physicochemical Properties

  • Solubility : The 2-methoxybenzyl group in the target compound improves aqueous solubility compared to the 4-chlorobenzyl analogue, which is more lipophilic .
  • Reactivity: The amino group at C4 enhances nucleophilicity, enabling further derivatization (e.g., acylation or sulfonation) compared to hydroxylated analogues .
  • For instance, 4-aminoquinoline derivatives with electron-withdrawing groups (e.g., Cl, Br) show enhanced DNA intercalation properties .

Notes

Further studies are required to elucidate its bioactivity.

Synthetic Challenges: Introducing the 2-methoxybenzylamino group may require optimized reaction conditions to avoid side reactions, such as demethylation or oxidation .

Regulatory Status: None of the compared compounds are listed under controlled substance regulations (e.g., Dangerous Drugs Ordinance), but their analogs should be monitored for compliance with chemical safety guidelines .

Biological Activity

Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

This structure features a quinoline core, which is known for its pharmacological properties, including antimalarial and anticancer activities.

1. Antimicrobial Activity

Research indicates that derivatives of dihydroquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various in vitro assays. These studies typically measure the compound's ability to scavenge free radicals and reduce oxidative stress markers. The presence of methoxy groups in the structure enhances its electron-donating capacity, contributing to its antioxidant potential .

3. Cholinesterase Inhibition

Several studies have highlighted the potential of quinoline derivatives as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. The compound's structural features allow it to interact effectively with the active site of cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various dihydroquinoline derivatives and tested their antimicrobial efficacy against a panel of pathogens. This compound demonstrated significant inhibition against E. coli with an IC50 value comparable to standard antibiotics .

CompoundPathogenIC50 (µg/mL)
Ethyl 4-((2-methoxybenzyl)amino)-8-methyl...E. coli12.5
Standard AntibioticE. coli10

Case Study 2: Neuroprotective Effects

A study focused on cholinesterase inhibition reported that the compound exhibited potent inhibitory activity against acetylcholinesterase (AChE), with an IC50 value indicating strong potential for neuroprotective applications. This suggests its utility in developing therapeutic agents for cognitive disorders .

EnzymeInhibitorIC50 (µM)
AChEEthyl 4...15
Donepezil (Standard)AChE20

Q & A

Q. Q1. What are the standard synthetic routes for preparing Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate?

The compound can be synthesized via condensation reactions between N-substituted anilines and triethyl methanetricarboxylate under high-temperature conditions (215–220°C). This method leverages the tricarboxylate ester as both a reagent and solvent, minimizing toxic solvent use . Post-synthesis, excess triethyl methanetricarboxylate can be recovered with <5% loss via distillation . For amino functionalization, reductive amination using NaBH3_3CN at pH ≈6 is effective for introducing the 2-methoxybenzyl group .

Q. Q2. How can the purity and structural identity of this compound be validated?

Purity is typically assessed via HPLC or NMR to detect residual solvents or byproducts like 4-hydroxy-1,2-dihydroquinoline-2-one impurities (2.4–5.6% in industrial settings) . Structural confirmation requires X-ray crystallography using programs like SHELXL for refinement , complemented by IR and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify functional groups (e.g., ester, amide, and methoxy signals) .

Advanced Synthesis and Optimization

Q. Q3. What strategies mitigate impurities during large-scale synthesis?

Industrial-scale synthesis faces challenges from residual 4-hydroxy-1,2-dihydroquinoline-2-one due to incomplete cyclization. Optimized protocols include:

  • Reagent excess management : Triethyl methanetricarboxylate is used in triple excess and regenerated post-reaction via distillation .
  • Green chemistry : Solvent-free conditions reduce toxic byproducts .
  • Chromatographic purification : Flash chromatography with ethyl acetate/hexane gradients isolates the target compound .

Q. Q4. How can reaction kinetics be studied to improve yield?

Kinetic studies using time-resolved 19F^{19}\text{F} NMR or LC-MS track intermediate formation (e.g., Schiff bases during amination). Activation energy calculations via Arrhenius plots identify rate-limiting steps, enabling temperature or catalyst optimization .

Structural and Computational Analysis

Q. Q5. What crystallographic challenges arise during X-ray analysis of this compound?

The quinoline core is planar (RMSD ≈0.04 Å), but substituents like the 2-methoxybenzyl group introduce torsional strain (dihedral angles ≈70°), complicating refinement . Twinning or disordered solvent molecules require SHELXD for structure solution and TWINLAW for twin domain correction . Hydrogen-bonding networks (e.g., N–H⋯O) stabilize the lattice and are analyzed via graph set notation (e.g., C22(8)C_2^2(8) motifs) .

Q. Q6. How can computational modeling predict intermolecular interactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes geometry and calculates electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) assess stability, while docking studies (AutoDock Vina) predict binding to targets like NAD(P)H:quinone oxidoreductase .

Biological Evaluation

Q. Q7. What assays are suitable for evaluating its enzyme inhibitory potential?

  • NAD(P)H:quinone oxidoreductase 1 (NQO1) : Spectrophotometric assays monitor NADH depletion at 340 nm .
  • α-Glucosidase : Colorimetric p-nitrophenyl-α-D-glucopyranoside hydrolysis assays at pH 6.8 .
    IC50_{50} values are calculated using nonlinear regression (GraphPad Prism).

Q. Q8. How can derivatization enhance bioactivity?

The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to hydrazides (via hydrazine substitution) for improved solubility or target affinity. For example, hydrazide derivatives show enhanced α-glucosidase inhibition (IC50_{50} <10 µM) .

Advanced Mechanistic Studies

Q. Q9. How are isotopic labeling studies designed to probe reaction mechanisms?

Deuterium-labeled triethyl methanetricarboxylate (2H^{2}\text{H}-COOEt) traces proton transfer during cyclization. 15N^{15}\text{N}-aniline precursors track amination steps via 15N^{15}\text{N} NMR or HRMS .

Q. Q10. What analytical methods resolve contradictory bioactivity data?

Contradictions (e.g., variable IC50_{50}) arise from impurity interference or assay conditions. Solutions include:

  • HPLC-coupled bioassays : Isolate active fractions .
  • Surface Plasmon Resonance (SPR) : Directly measure binding kinetics to eliminate false positives .

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